molecular formula C8H8N4O2 B13064342 Methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-5-carboxylate

Methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-5-carboxylate

Cat. No.: B13064342
M. Wt: 192.17 g/mol
InChI Key: CYEODXNNSJRVQY-UHFFFAOYSA-N
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Description

Methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-5-carboxylate is a heterocyclic compound featuring a fused pyrrolo-triazine core. Its structure includes an amino group at position 4 and a methyl ester at position 5 (Figure 1). This compound gained prominence as a critical intermediate in the synthesis of remdesivir (VEKLURY®), a SARS-CoV-2 RNA polymerase inhibitor . The amino group at position 4 enhances reactivity in nucleophilic substitution and coupling reactions, enabling its integration into complex antiviral agents.

Properties

IUPAC Name

methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-14-8(13)5-2-3-12-6(5)7(9)10-4-11-12/h2-4H,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYEODXNNSJRVQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=NC=NN2C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Amination of Methyl Pyrrole-2-carboxylate

A key step involves N-amination of methyl pyrrole-2-carboxylate to introduce the amino functionality on the triazine ring nitrogen. This is typically achieved using chloramine (NH₂Cl) or other aminating agents such as O-(diphenylphosphinyl)hydroxylamine or O-(mesitylenesulfonyl)hydroxylamine.

  • Process :
    • Methyl pyrrole-2-carboxylate is treated with chloramine in an organic solvent (e.g., methyl tert-butyl ether, MTBE) at low temperature (0–5 °C) to form N-amino-2-cyanopyrrole intermediate.
    • This intermediate is then cyclized with formamidine acetate under heating (85–90 °C) to afford the pyrrolo[2,1-f]triazine core with the amino group at position 4.

Cyclization and Chlorination

  • After N-amination, cyclization is typically conducted by heating with formamide or formamidine salts to close the triazine ring.
  • Chlorination at specific positions (e.g., C-4) can be performed using phosphorus oxychloride (POCl₃) to activate the ring for further substitution or functionalization.

Bromohydrazone-Mediated Synthesis

  • This method involves the reaction of aminopyrroles with formamidine acetate under basic conditions to induce annulation forming the triazine ring.
  • It is a high-yielding, one-pot synthesis that uses bromohydrazone intermediates to facilitate ring closure.

Formation of Triazinium Dicyanomethylide Intermediates

  • A two-step synthesis involves reacting triazines with tetracyanoethylene oxide to form triazinium dicyanomethylide intermediates.
  • Subsequent cycloaddition reactions yield substituted pyrrolo[2,1-f]triazines with desired functional groups.

Multistep Synthesis and Transition Metal-Mediated Routes

  • Multistep syntheses start from substituted pyridines or pyrroles, involving bromination, lithiation, formylation, and N-amination steps to assemble the triazine ring system.
  • Transition metal catalysis (e.g., copper-catalyzed coupling) facilitates the formation of C–N bonds critical for the triazine framework.

Detailed Scalable Preparation Method (Case Study)

A practical and scalable preparation of pyrrolo[2,1-f]triazin-4-amine, closely related to methyl 4-aminopyrrolo[2,1-f]triazine-5-carboxylate, was reported with the following key steps:

Step Reagents & Conditions Description Yield/Notes
1 Aqueous ammonia, sodium hypochlorite at −8 ± 2 °C Preparation of monochloramine in MTBE Monochloramine ~2.2% solution
2 2-cyanopyrrole + monochloramine (in MTBE), 0–10 °C N-amination to form N-amino-2-cyanopyrrole intermediate ~94% conversion
3 Addition of formamidine acetate, heat to 85–90 °C, distill off MTBE Cyclization to form pyrrolo[2,1-f]triazin-4-amine High yield, monitored by HPLC
4 Cooling, filtration, washing with DMF, water, and MTBE Isolation and purification of product Final product dried under vacuum

This method emphasizes mild conditions, scalability, and good purity, making it suitable for industrial applications.

Summary Table of Key Preparation Methods

Method Category Key Reagents/Conditions Advantages Limitations
From Pyrrole Derivatives Methyl pyrrole-2-carboxylate, chloramine, formamidine acetate Direct, scalable, mild conditions Requires controlled low-temp aminating step
Bromohydrazone-Mediated Aminopyrroles, formamidine acetate, base One-pot, high yield Limited substrate scope
Triazinium Dicyanomethylide Route Tetracyanoethylene oxide, triazine, cycloaddition reagents Access to diverse derivatives Multi-step, specialized reagents
Multistep Synthesis Bromination, lithiation, Cu-catalysis Versatile, allows substitution Longer sequence, more steps
Transition Metal-Mediated Cu catalysts, ligands, pyridine derivatives Efficient C–N bond formation Catalyst cost, optimization needed

Research Findings and Notes

  • The N-amination step is critical and can be optimized by choice of aminating agent; chloramine is preferred for scalability and safety.
  • Cyclization temperature and solvent choice influence yield and purity; formamidine acetate in DMF or formamide is effective.
  • Chlorination with POCl₃ allows further functionalization but requires careful temperature control to avoid side reactions.
  • Transition metal catalysis provides regioselective coupling but may introduce metal residues requiring purification.
  • Recent literature emphasizes sustainable and scalable routes for pharmaceutical intermediates bearing this scaffold, highlighting the importance of mild conditions and minimal hazardous reagents.

This comprehensive analysis consolidates the preparation methods of methyl 4-aminopyrrolo[2,1-f]triazine-5-carboxylate from multiple authoritative sources, providing a professional and detailed guide for researchers and industrial chemists engaged in the synthesis of this important heterocyclic compound.

Chemical Reactions Analysis

Methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-5-carboxylate undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-5-carboxylate has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Research Findings and Patents

  • Remdesivir Synthesis: The target compound’s amino group enables efficient coupling with ribonolactone intermediates, streamlining remdesivir production .
  • Patent WO2015181052A1: Highlights pyrrolo-triazine derivatives with cyano groups for kinase inhibition, emphasizing structural flexibility in drug design .
  • Cycloaddition Studies : Methyl 2-(methylthio)-4-phenyl... demonstrates utility in 1,3-dipolar cycloadditions, expanding access to polyheterocyclic systems .

Biological Activity

Methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-5-carboxylate (also known as methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-6-carboxylate) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : Methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
  • Molecular Formula : C8H8N4O2
  • Molecular Weight : 192.18 g/mol
  • CAS Number : 2091172-57-3

This compound has been identified as a potential inhibitor of various biological pathways. The compound is known to target specific kinases involved in cellular signaling pathways that regulate cell proliferation and survival.

Key Biological Activities:

  • Kinase Inhibition : The compound has shown inhibitory activity against mitogen-activated protein kinase (MAPK) pathways, which are crucial in cancer progression and other diseases .
  • Anticancer Properties : Preliminary studies indicate that this compound can induce apoptosis in cancer cells by modulating metabolic pathways and increasing reactive oxygen species (ROS) production .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Lines Tested : PSN-1 (pancreatic cancer), A549 (lung cancer).
  • IC50 Values : The compound displayed IC50 values in the low micromolar range for several cancer cell lines, indicating potent anticancer activity .

Table 1: Summary of Biological Activity

Activity TypeTargeted PathwayIC50 (µM)Reference
Kinase InhibitionMAPK< 10
Anticancer ActivityPSN-1 Cell Line5
Apoptosis InductionROS ProductionN/A

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on pancreatic cancer cells. The treatment resulted in significant apoptosis and reduced cell viability compared to control groups. The mechanism was linked to increased ROS levels and altered glycolytic metabolism.

Case Study 2: In Vivo Models

In vivo studies using murine models of cancer have shown that treatment with this compound leads to a reduction in tumor size and improved survival rates compared to untreated controls. The study also reported minimal side effects compared to conventional chemotherapeutics like cisplatin .

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